Cas no 42275-47-8 (2-chloro-N-methylpropanamide)
2-chloro-N-methylpropanamide Chemical and Physical Properties
Names and Identifiers
-
- Propanamide,2-chloro-N-methyl-
- 2-Chloro-N-methylpropanamide
- 2-Chlor-N-methyl-propionamid
- 2-chloro-propionic acid methylamide
- 2-Chlor-propionsaeure-methylamid
- N-methyl-2-chloropropanamide
- N-methyl-2-chloropropionamide
- Propanamide,2-chloro-N-methyl
- CHEMBL3352965
- CS-0308963
- AKOS000264050
- LS-03124
- AKOS016345635
- Z104346638
- DTXSID20564856
- FT-0679607
- EN300-14459
- 42275-47-8
- MFCD07345516
- SCHEMBL6039276
- propanamide, 2-chloro-N-methyl-
- STK501970
- G29249
- ALBB-009548
- 2-chloro-N-methylpropanamide
-
- MDL: MFCD07345516
- Inchi: 1S/C4H8ClNO/c1-3(5)4(7)6-2/h3H,1-2H3,(H,6,7)
- InChI Key: NKUQJMNRULPRAM-UHFFFAOYSA-N
- SMILES: ClC(C)C(NC)=O
Computed Properties
- Exact Mass: 121.02900
- Monoisotopic Mass: 121.0294416g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 7
- Rotatable Bond Count: 2
- Complexity: 74.1
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.6
- Topological Polar Surface Area: 29.1Ų
Experimental Properties
- Density: 1.1±0.1 g/cm3
- Melting Point: 192-195 °C
- Boiling Point: 244.9±23.0 °C at 760 mmHg
- Flash Point: 101.9±22.6 °C
- PSA: 29.10000
- LogP: 0.75060
- Vapor Pressure: 0.0±0.5 mmHg at 25°C
2-chloro-N-methylpropanamide Security Information
- Signal Word:warning
- Hazard Statement: H303+H313+H333
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- HazardClass:IRRITANT
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
2-chloro-N-methylpropanamide Customs Data
- HS CODE:2924199090
- Customs Data:
China Customs Code:
2924199090Overview:
2924199090. Other acyclic amides(Including acyclic carbamates)(Including its derivatives and salts). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to, packing
Summary:
2924199090. other acyclic amides (including acyclic carbamates) and their derivatives; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%
2-chloro-N-methylpropanamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | C373483-50mg |
2-chloro-N-methylpropanamide |
42275-47-8 | 50mg |
$ 50.00 | 2022-04-01 | ||
| TRC | C373483-100mg |
2-chloro-N-methylpropanamide |
42275-47-8 | 100mg |
$ 70.00 | 2022-04-01 | ||
| TRC | C373483-500mg |
2-chloro-N-methylpropanamide |
42275-47-8 | 500mg |
$ 275.00 | 2022-04-01 | ||
| eNovation Chemicals LLC | Y1255574-250mg |
2-Chloro-N-methylpropanamide |
42275-47-8 | 95% | 250mg |
$75 | 2024-06-07 | |
| Aaron | AR003HRX-100mg |
2-Chloro-N-methylpropanamide |
42275-47-8 | 97% | 100mg |
$17.00 | 2025-01-22 | |
| Aaron | AR003HRX-10g |
2-Chloro-N-methylpropanamide |
42275-47-8 | 97% | 10g |
$557.00 | 2025-01-22 | |
| A2B Chem LLC | AB61905-1g |
2-Chloro-n-methylpropanamide |
42275-47-8 | 95% | 1g |
$87.00 | 2024-04-20 | |
| A2B Chem LLC | AB61905-5g |
2-Chloro-n-methylpropanamide |
42275-47-8 | 95% | 5g |
$395.00 | 2024-04-20 | |
| A2B Chem LLC | AB61905-25g |
2-Chloro-n-methylpropanamide |
42275-47-8 | 95% | 25g |
$1595.00 | 2024-04-20 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1379633-50mg |
2-Chloro-N-methylpropanamide |
42275-47-8 | 97% | 50mg |
¥475.00 | 2024-05-14 |
2-chloro-N-methylpropanamide Suppliers
2-chloro-N-methylpropanamide Related Literature
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Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
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Shintaro Takata,Yoshihiro Miura Phys. Chem. Chem. Phys., 2014,16, 24784-24789
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Manickam Bakthadoss,Tadiparthi Thirupathi Reddy,Vishal Agarwal,Duddu S. Sharada Chem. Commun., 2022,58, 1406-1409
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Hanie Hashtroudi,Ian D. R. Mackinnon J. Mater. Chem. C, 2020,8, 13108-13126
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J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
Additional information on 2-chloro-N-methylpropanamide
Introduction to 2-chloro-N-methylpropanamide (CAS No. 42275-47-8)
2-chloro-N-methylpropanamide, with the chemical formula C₄H₈ClNO, is a significant compound in the realm of organic chemistry and pharmaceutical research. Its CAS number, 42275-47-8, uniquely identifies it in scientific literature and industrial applications. This compound has garnered attention due to its versatile structural properties and potential applications in the synthesis of bioactive molecules. The presence of both a chloro substituent and an amide group makes it a valuable intermediate in the development of various chemical entities.
The synthesis of 2-chloro-N-methylpropanamide typically involves the reaction of N-methylpropylamine with phosphorus oxychloride (POCl₃) under controlled conditions, followed by purification to isolate the desired product. This method leverages the reactivity of the amine group with POCl₃, leading to the formation of an amide linkage while introducing the chloro substituent at the terminal carbon. The reaction is often conducted in an inert atmosphere to prevent unwanted side reactions, ensuring high yield and purity.
One of the most compelling aspects of 2-chloro-N-methylpropanamide is its utility as a building block in medicinal chemistry. The chloro group enhances electrophilicity, making it susceptible to nucleophilic substitution reactions, which are pivotal in constructing more complex molecular architectures. Additionally, the amide functionality serves as a hinge point for further derivatization, allowing chemists to explore diverse pharmacophores.
Recent advancements in drug discovery have highlighted the importance of amide derivatives in developing novel therapeutic agents. For instance, studies have demonstrated that modifications around the amide bond can significantly influence binding affinity and metabolic stability. 2-chloro-N-methylpropanamide has been explored as a precursor in synthesizing kinase inhibitors, where its structural motif aligns well with known drug scaffolds. The chloro group further facilitates functionalization, enabling the introduction of additional pharmacological groups such as hydroxyl or carboxyl moieties.
In academic research, 2-chloro-N-methylpropanamide has been utilized in studying enzyme inhibition mechanisms. Its ability to act as a substrate or inhibitor for various proteases and kinases has provided insights into enzyme structure-function relationships. For example, derivatives of this compound have been shown to modulate the activity of serine proteases by competing with natural substrates or by inducing conformational changes in the enzyme active site.
The pharmaceutical industry has also leveraged 2-chloro-N-methylpropanamide in developing treatments for neurological disorders. Amide-based compounds are known for their ability to cross the blood-brain barrier, making them promising candidates for central nervous system (CNS) drugs. Researchers have synthesized analogs of this compound that exhibit neuroprotective properties by inhibiting aberrant protein aggregation associated with neurodegenerative diseases.
Another area where 2-chloro-N-methylpropanamide has found utility is in agrochemical research. The structural features of this compound contribute to its efficacy as a precursor in synthesizing herbicides and fungicides. By incorporating different functional groups, chemists can fine-tune its biological activity against specific targets, enhancing crop protection strategies while minimizing environmental impact.
The role of computational chemistry in optimizing 2-chloro-N-methylpropanamide derivatives cannot be overstated. Molecular modeling techniques have enabled researchers to predict binding affinities and metabolic pathways with remarkable accuracy. This has accelerated the drug discovery process by allowing virtual screening of large libraries of compounds before experimental synthesis.
Environmental considerations also play a crucial role in the development and application of 2-chloro-N-methylpropanamide. Green chemistry principles have guided efforts to develop more sustainable synthetic routes, reducing waste and energy consumption. Catalytic methods have been explored to replace traditional stoichiometric reagents, aligning with global efforts to minimize chemical footprint.
In conclusion, 2-chloro-N-methylpropanamide (CAS No. 42275-47-8) is a multifaceted compound with significant implications across multiple domains of chemistry and biology. Its unique structural features make it a valuable intermediate in pharmaceutical synthesis, enzyme research, and agrochemical development. As scientific understanding progresses, new applications and derivatives are likely to emerge, further solidifying its importance in modern chemical research.
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